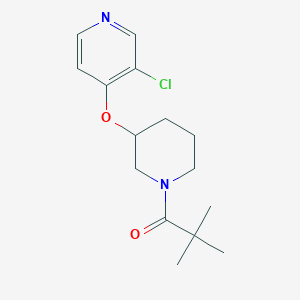

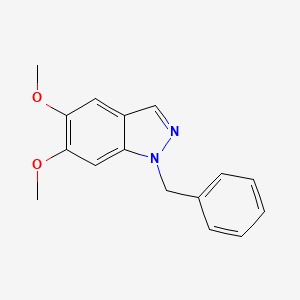

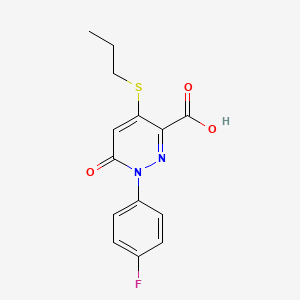

![molecular formula C21H18N2OS B2974288 N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-78-1](/img/structure/B2974288.png)

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide, also known as IQ-1S, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Applications De Recherche Scientifique

Crystal Structure and Synthesis Techniques

Crystal Structure Analysis : Studies on compounds similar to N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide often include crystal structure analysis using techniques like X-ray diffraction. For example, research on N-(4-acetylphenyl)quinoline-3-carboxamide demonstrated the use of FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy for spectral characterization, with crystal packing mainly controlled by hydrogen bond interactions (Polo-Cuadrado et al., 2021).

Microwave-Assisted Synthesis : Efficient synthesis methods have been developed for thieno[2,3-b]quinoline derivatives, including microwave-assisted techniques under solvent-free conditions. This approach has facilitated the synthesis of a variety of derivatives, highlighting the adaptability of these compounds for various applications (Nandeshwarappa et al., 2005).

Biological Activities and Potential Applications

Antitumor Properties : Several studies have evaluated the cytotoxic and antitumor activities of thieno[2,3-b]quinoline derivatives. For instance, derivatives have shown significant activity against various cancer cell lines, including breast and melanoma cell lines, suggesting their potential as anticancer agents (Hung et al., 2014).

Potential for Imaging and Radiolabeling : Thieno[2,3-b]quinoline derivatives have been explored for their suitability in imaging and radiolabeling applications. Functionalization through lithiation and subsequent reactions have led to the development of compounds useful for positron emission tomography (PET) imaging, demonstrating the versatility of these compounds in diagnostic applications (Bennacef et al., 2007).

Photochemical Synthesis and Evaluation : Novel synthesis routes have been investigated for the production of benzo[b]thieno[2,3-c]quinolone derivatives, with some compounds exhibiting marked antitumor activity. This highlights the potential of these compounds in the development of new anticancer drugs (Dogan Koruznjak et al., 2003).

Mécanisme D'action

Target of Action

The primary target of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is the protein kinase C epsilon (PKCε) and its adaptor protein, the receptor for activated C-kinase 2 (RACK2) . PKCε plays key roles in tumor suppression .

Mode of Action

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide acts as a small molecule disruptor of the PKCε/RACK2 protein–protein interaction . Upon activation, PKCε associates with RACK2 and is translocated from the cytosolic to the membrane fraction . The compound interferes with this interaction, suppressing PKCε signaling and reducing malignant properties .

Biochemical Pathways

The compound’s action affects the signaling pathways associated with PKCε and RACK2 . It also impacts the expression of glycosphingolipids (GSLs), which are known to play a role in various cellular functions, including cell-cell interaction, cell-substratum adhesion, and signal transduction .

Result of Action

Treatment with N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide has been shown to reduce the percentage of cancer stem cells in ovarian cancer cell lines . It also results in statistically meaningful increased apoptosis, including both early and late apoptosis , suggesting a pivotal role in initiating programmed cell death by the apoptotic pathway .

Propriétés

IUPAC Name |

N-(4-propan-2-ylphenyl)thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-13(2)14-7-9-17(10-8-14)22-20(24)19-12-16-11-15-5-3-4-6-18(15)23-21(16)25-19/h3-13H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBFVERUQGAJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

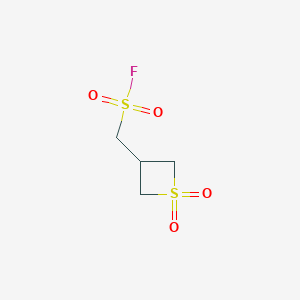

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

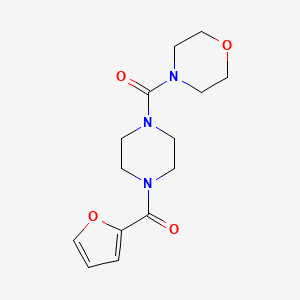

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)

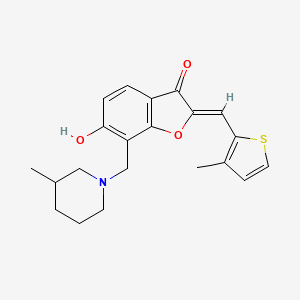

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)

![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)